![molecular formula C19H22Cl2N2OS B3035820 1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-11-0](/img/structure/B3035820.png)
1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol
Overview
Description
1-(4-(3-Chlorophenyl)piperazino)-3-[(2-chlorophenyl)sulfanyl]-2-propanol (1-CPCPSP) is a novel compound that has been studied for its potential therapeutic applications and its unique biochemical and physiological properties. It is a member of the piperazine-sulfonamide family of compounds, which are known for their ability to interact with proteins and other molecules in the body. 1-CPCPSP has been studied for its ability to bind to and modulate the activity of several proteins, and has been shown to have various effects on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized for various studies, demonstrating the process of synthesis and characterization. For example, S. Mai (2005) synthesized a similar compound, 1-(3-chlorophenyl) piperazine, from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, achieving an overall yield of 45.7% (S. Mai, 2005).
Anticancer and Antituberculosis Studies
- The compound's derivatives have been investigated for their potential in anticancer and antituberculosis activities. For instance, S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) synthesized new derivatives, finding that some exhibited significant antituberculosis and anticancer activities (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Alzheimer’s Disease Drug Candidates
- Derivatives of this compound have been evaluated as potential drug candidates for Alzheimer’s disease. A. Rehman et al. (2018) synthesized a series of N-substituted derivatives to assess their applicability in treating Alzheimer’s disease, with the compounds being screened for enzyme inhibition activity against acetylcholinesterase (A. Rehman et al., 2018).
Antimicrobial Activity
- Piperazine derivatives have been evaluated for their antimicrobial properties. Xian-Long Wang et al. (2011) reported the synthesis of novel diphenyl piperazine-based sulfanilamides that exhibited better inhibitory potency against tested bacterial strains compared to sulfanilamide (Xian-Long Wang, Lin-Ling Gan, Cheng‐He Zhou, & Cong-Yan Yan, 2011).
Solubility and Pharmacological Properties
- The compound's solubility and pharmacological properties are critical for its potential as a drug. T. Volkova, I. Levshin, and G. Perlovich (2020) synthesized a novel potential antifungal compound, determining its solubility in various solvents and evaluating its pharmacological relevance (T. Volkova, I. Levshin, & G. Perlovich, 2020).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-chlorophenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-4-3-5-16(12-15)23-10-8-22(9-11-23)13-17(24)14-25-19-7-2-1-6-18(19)21/h1-7,12,17,24H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZJOIWXDURDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)
![2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B3035740.png)
![2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol](/img/structure/B3035741.png)

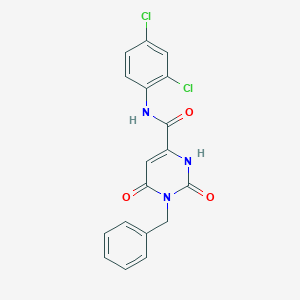
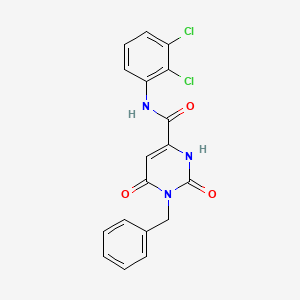
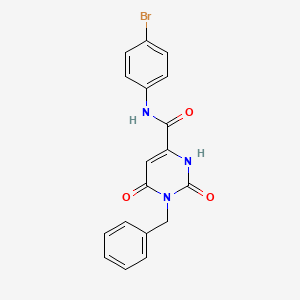

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035750.png)
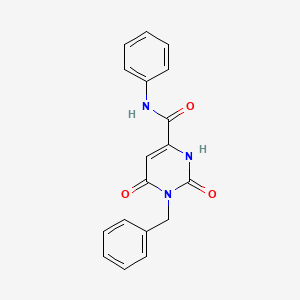
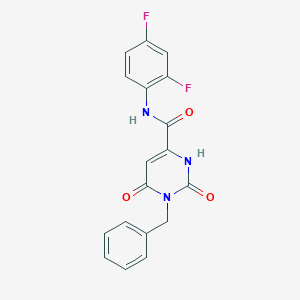
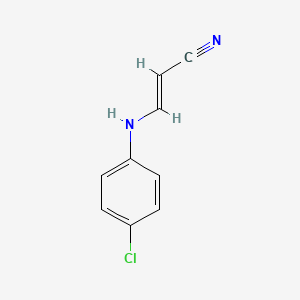
![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)